Hainantoxin-III
Description
Properties
Molecular Formula |
C154H228N44O45S6 |
|---|---|
Molecular Weight |
3608.20 Da |
Appearance |
White lyophilized solidPurity rate: > 97%AA sequence: Gly-Cys2-Lys-Gly-Phe-Gly-Asp-Ser-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Tyr-Ala-Cys22-Ser-Ser-Lys-His-Lys-Trp-Cys29-Lys-Val-Tyr-Leu-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29Length (aa): 33 |
Origin of Product |
United States |
Structural Elucidation and Molecular Architecture of Hainantoxin Iii
Primary Structure Characterization
The primary structure, or amino acid sequence, is the foundational element of a protein's architecture. For Hainantoxin-III, this was elucidated through a combination of protein chemistry and analytical techniques.
This compound is a relatively small polypeptide, composed of 33 amino acid residues. nih.govsmartox-biotech.comnih.gov Its full amino acid sequence has been identified as GCKGFGDSCTPGKNECCPNYACSSKHKWCKVYL. nih.gov A notable feature of this peptide is that its C-terminal leucine (B10760876) residue is amidated, a common post-translational modification in venom peptides that often contributes to their stability and activity. nih.gov The peptide contains a total of six cysteine residues, which are critical for its three-dimensional structure. scielo.br
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | GCKGFGDSCTPGKNECCPNYACSSKHKWCKVYL-NH₂ | nih.govsmartox-biotech.com |
| Peptide Length | 33 amino acids | nih.govsmartox-biotech.comnih.gov |
| Molecular Weight (Da) | 3608.20 Da | smartox-biotech.com |
| Molecular Formula | C₁₅₄H₂₂₈N₄₄O₄₅S₆ | smartox-biotech.com |
| Number of Cysteine Residues | 6 | scielo.br |
Amino Acid Sequence Determination Methodologies
Disulfide Bond Connectivity Analysis
The six cysteine residues within this compound form three intramolecular disulfide bonds, which are essential for stabilizing its tertiary structure. The precise pairing of these cysteines was a critical step in understanding the toxin's molecular architecture.
The disulfide linkage pattern of HNTX-III was determined using a strategy involving partial reduction followed by chemical modification and sequencing. scielo.br The native peptide was subjected to partial reduction using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) under controlled conditions (pH 3.0, 40°C for ten minutes) to break only a subset of the disulfide bonds. scielo.br
The resulting mixture of partially reduced intermediates, each containing free thiol groups, was then separated using reversed-phase high-performance liquid chromatography (RP-HPLC). scielo.br These free thiols were subsequently alkylated with iodoacetamide (B48618) to prevent them from re-oxidizing. scielo.br Finally, the positions of the remaining intact disulfide bonds in each intermediate were determined through Edman degradation, allowing for the unambiguous assignment of all three linkages. nih.govscielo.br
This analysis revealed that the six cysteine residues of this compound are connected in a specific pattern. nih.gov The disulfide bonds link the first cysteine to the fourth (Cys2-Cys17), the second to the fifth (Cys9-Cys22), and the third to the sixth (Cys16-Cys29). nih.govsmartox-biotech.com This specific arrangement is commonly referred to as the 1-4, 2-5, 3-6 disulfide pattern. nih.gov This connectivity is the defining feature of the inhibitor cystine knot (ICK) motif found in many spider toxins. nih.govnih.gov
Table 2: Disulfide Bond Connectivity in this compound
| Bond | Cysteine Pairing | Motif | Source |
|---|---|---|---|
| 1 | Cys² - Cys¹⁷ | 1 - 4 | nih.govsmartox-biotech.com |
| 2 | Cys⁹ - Cys²² | 2 - 5 | nih.govsmartox-biotech.com |
| 3 | Cys¹⁶ - Cys²⁹ | 3 - 6 | nih.govsmartox-biotech.com |
Experimental Approaches for Disulfide Linkage Assignment (e.g., Partial Reduction and Edman Degradation)
Three-Dimensional Solution Structure Determination
The three-dimensional structure of this compound in solution was determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. nih.govnih.gov This technique allows for the determination of protein structures without the need for crystallization. The analysis of the NMR data showed that the peptide folds into a very compact and stable structure. nih.gov
The core of the HNTX-III structure consists of a short, triple-stranded anti-parallel beta-sheet. wikipedia.org This beta-sheet is held together by the three disulfide bonds, which form the characteristic inhibitor cystine knot (ICK) motif. nih.govnih.gov The quality of the determined structure was validated by analysis which showed that 80.2% of the residues were in the most favored regions of the Ramachandran plot, with the remaining 19.8% in additionally allowed regions, indicating good covalent geometry and favorable non-bonded contacts. nih.gov This rigid scaffold is crucial for presenting the key amino acid residues involved in binding to its target sodium channels. nih.govnih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Iodoacetamide |
Identification of Inhibitor Cystine Knot (ICK) Motif Topology
A defining feature of this compound's structure is the presence of an inhibitor cystine knot (ICK) motif. nih.govnih.govsmartox-biotech.com This motif is characterized by a specific arrangement of three disulfide bonds that create a highly stable and compact core. mdpi.com In HNTX-III, the disulfide bridges are formed between Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29. nih.gov This connectivity pattern, often referred to as a 1-4, 2-5, 3-6 pattern, results in two disulfide bonds forming a ring that is threaded by the third disulfide bond, creating the characteristic "knot." nih.govmdpi.com This intricate arrangement confers exceptional stability to the peptide, making it resistant to thermal and chemical degradation. The ICK motif is a common structural scaffold found in many spider and snail venom toxins, highlighting its evolutionary success as a stable framework for diverse biological activities. wikipedia.orgwikipedia.org
Molecular Surface Properties and Functional Implications
The biological activity of this compound is not solely dependent on its structural backbone but also on the specific chemical properties of its molecular surface. The arrangement of various amino acid residues creates distinct surface features that are critical for its interaction with target ion channels.
Characterization of Amphiphilic Surfaces
Structural analysis of HNTX-III has revealed a distinct amphiphilic character, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) surfaces. nih.govnih.govsmartox-biotech.com This amphiphilicity is a common feature of many venom peptides that interact with membrane-bound proteins like ion channels. nih.gov The spatial segregation of charged and nonpolar residues on the toxin's surface is thought to facilitate its interaction with the complex environment of the cell membrane and the voltage-gated sodium channel embedded within it. nih.govnih.gov
Molecular Pharmacology of Hainantoxin Iii on Ion Channels
Primary Target Receptor Identification: Voltage-Gated Sodium Channels (VGSCs)
Hainantoxin-III primarily targets voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells. smartox-biotech.comnih.govuniprot.orgproquest.comuniprot.org Research has demonstrated that HNTX-III is a selective antagonist of these channels. nih.govuniprot.org
Specificity for Neuronal Tetrodotoxin-Sensitive (TTX-S) VGSCs
HNTX-III exhibits a pronounced specificity for neuronal tetrodotoxin-sensitive (TTX-S) VGSCs. smartox-biotech.comnih.govuniprot.orgproquest.comuniprot.org Studies using whole-cell patch-clamp techniques on adult rat dorsal root ganglion (DRG) neurons have shown that HNTX-III strongly depresses the amplitude of TTX-S Na+ currents. smartox-biotech.comnih.gov The inhibitory concentration (IC50) for this effect on rat DRG TTX-S Na+ currents is a potent 1.1 nM. smartox-biotech.comsambomed.co.kr This selective inhibition of TTX-S VGSCs underscores the toxin's specific interaction with certain neuronal sodium channel isoforms. smartox-biotech.comnih.govnih.gov
Absence of Activity on Tetrodotoxin-Resistant (TTX-R) VGSCs
In stark contrast to its potent effect on TTX-S channels, this compound is inactive on tetrodotoxin-resistant (TTX-R) VGSCs. smartox-biotech.comuniprot.orgproquest.comuniprot.org Electrophysiological studies have consistently shown that the toxin does not affect the currents mediated by TTX-R VGSCs, which include the NaV1.8 and NaV1.9 subtypes. uniprot.orguniprot.orgnih.gov This lack of activity on TTX-R channels further highlights the remarkable selectivity of HNTX-III. smartox-biotech.comnih.govnih.gov
Absence of Activity on Voltage-Gated Calcium Channels
Further defining its target specificity, this compound has been found to be inactive on voltage-gated calcium channels (VGCCs). smartox-biotech.comuniprot.orgproquest.comuniprot.org Investigations have shown that the toxin does not affect either high voltage-activated or low voltage-activated Ca2+ channels. smartox-biotech.comnih.gov This lack of interaction with VGCCs distinguishes HNTX-III from other venom peptides that may have broader ion channel activity.
Subtype Selectivity Profiling of this compound Action
Beyond its general preference for TTX-S VGSCs, HNTX-III displays a distinct profile of selectivity among the various sodium channel isoforms.
Differential Modulation of NaV1.1, NaV1.2, NaV1.3, and NaV1.7 Isoforms
This compound has been shown to differentially modulate several TTX-S VGSC isoforms. smartox-biotech.comuniprot.orguniprot.org When tested on human VGSC subtypes expressed in HEK293 cells, HNTX-III inhibited NaV1.1, NaV1.2, NaV1.3, and NaV1.7 currents. smartox-biotech.comnih.gov The toxin exhibits varying potencies against these subtypes, with IC50 values of approximately 1.27 µM for NaV1.1, 275 nM for NaV1.2, 491 nM for NaV1.3, and 232 nM for NaV1.7. smartox-biotech.comuniprot.orgsambomed.co.krnih.gov This demonstrates a preferential, albeit not exclusive, inhibition of the NaV1.2, NaV1.3, and NaV1.7 subtypes over NaV1.1. smartox-biotech.comuniprot.orgproquest.com
Notably, while HNTX-III inhibits the current amplitude of NaV1.7, it does not significantly alter the kinetics of activation or inactivation of this channel subtype. smartox-biotech.comnih.gov It does, however, cause a hyperpolarizing shift of about 10 mV in the steady-state inactivation of TTX-S Na+ channels in rat DRG neurons. smartox-biotech.comnih.gov
Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Channel Isoforms
| Channel Subtype | IC50 Value | Reference |
|---|---|---|
| NaV1.1 | 1.27 µM | smartox-biotech.comuniprot.orgsambomed.co.krnih.gov |
| NaV1.2 | 275 nM | smartox-biotech.comuniprot.orgsambomed.co.krnih.gov |
| NaV1.3 | 491 nM | smartox-biotech.comuniprot.orgsambomed.co.krnih.gov |
| NaV1.7 | 232 nM | smartox-biotech.comuniprot.orgsambomed.co.krnih.gov |
| Rat DRG TTX-S | 1.1 nM | smartox-biotech.comsambomed.co.kr |
Lack of Interaction with NaV1.4, NaV1.5, NaV1.8, and NaV1.9
Corroborating its selectivity, this compound shows no significant activity on the NaV1.4 (skeletal muscle), NaV1.5 (cardiac), NaV1.8 (TTX-R), and NaV1.9 (TTX-R) isoforms. smartox-biotech.comuniprot.orguniprot.org Even at concentrations up to 10 µM, no inhibitory effect was observed on NaV1.4 and NaV1.5 currents. nih.gov This lack of interaction with the cardiac and skeletal muscle sodium channel subtypes, as well as the TTX-R sensory neuron subtypes, is a key feature of its pharmacological profile. uniprot.orgproquest.comuniprot.org
Mechanistic Insights into VGSC Modulation by this compound
This compound (HNTX-III), a peptide toxin isolated from the venom of the Chinese bird spider Ornithoctonus hainana (formerly Selenocosmia hainana), is a selective antagonist of neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs). nih.govnih.gov Its mechanism of action involves a sophisticated interaction with the channel, leading to the inhibition of sodium currents.
Effects on Peak Current Amplitude Modulation
This compound potently suppresses the peak current amplitude of several neuronal TTX-S VGSC subtypes. nih.govsmartox-biotech.com Studies on VGSC isoforms expressed in HEK293 cells have demonstrated its inhibitory effects on Nav1.1, Nav1.2, Nav1.3, and Nav1.7. nih.govsmartox-biotech.comsambomed.co.kr The toxin was found to be inactive on the skeletal muscle isoform Nav1.4, the cardiac isoform Nav1.5, and the TTX-resistant (TTX-R) isoforms Nav1.8 and Nav1.9. nih.govsambomed.co.kr The inhibition of the peak current is a primary and consistent observation across various studies, establishing HNTX-III as a channel blocker. nih.govsmartox-biotech.comsambomed.co.kr The half-maximal inhibitory concentrations (IC50) highlight its varying potency across different subtypes. nih.govsmartox-biotech.comsambomed.co.kr
Table 1: Inhibitory Effects of this compound on VGSC Subtypes
| VGSC Subtype | Cell Type | IC50 | Reference |
|---|---|---|---|
| Nav1.1 | HEK293 | 1.27 µM | nih.govsmartox-biotech.comsambomed.co.kr |
| Nav1.2 | HEK293 | 275 nM | nih.govsmartox-biotech.comsambomed.co.kr |
| Nav1.3 | HEK293 | 491 nM | nih.govsmartox-biotech.comsambomed.co.kr |
| Nav1.7 | HEK293 | 232 nM | nih.govsmartox-biotech.comsambomed.co.kr |
| Nav1.7 (recombinant) | HEK293 | 225 nM | researchgate.net |
| TTX-S Na+ currents | Rat DRG | 1.1 nM | smartox-biotech.comsambomed.co.kr |
Analysis of Gating Kinetics (Activation, Inactivation, Repriming) in Modulated Channels
A distinguishing feature of this compound's mechanism is its minimal impact on the gating kinetics of the channels it blocks. nih.govsmartox-biotech.comsambomed.co.kr Studies have shown that HNTX-III suppresses the Nav1.7 current amplitude without significantly altering the kinetics of voltage-dependent activation or fast inactivation. nih.govnih.govsmartox-biotech.com This is in contrast to other spider toxins that are known to modulate the gating behaviors of VGSCs. nih.gov
However, some studies have reported subtle effects on gating. For instance, in rat dorsal root ganglion (DRG) neurons, HNTX-III caused a hyperpolarizing shift of approximately 10 mV in the steady-state inactivation curve and significantly decreased the rate of recovery from inactivation (repriming). smartox-biotech.comnih.gov This suggests that the toxin can stabilize the inactivated state of the channel. It is important to note that these effects on inactivation and repriming observed in native neurons were not replicated in studies using heterologously expressed Nav1.7 channels in HEK293 cells. nih.gov This discrepancy could be due to the presence of different VGSC isoforms or regulatory β-subunits in native neurons. nih.gov Furthermore, HNTX-III has been shown to increase the deactivation of the Nav1.7 current following extreme depolarizations. nih.govnih.govsmartox-biotech.com
Voltage-Dependent Inhibition and Dissociation Characteristics
The inhibitory action of this compound on VGSCs is voltage-dependent. nih.govnih.gov The toxin's potency decreases as the depolarization potential becomes more positive. nih.gov For example, the IC50 value for Nav1.7 inhibition increased from approximately 232 nM at -10 mV to 1.6 µM at +100 mV. nih.gov This indicates that the toxin binds more readily to the channel in its closed state at more negative membrane potentials. nih.gov
Furthermore, the binding of HNTX-III is not permanent. The HNTX-III-Nav1.7 complex can be gradually dissociated by prolonged, strong depolarizations. nih.govnih.gov This suggests that strong depolarization, which forces the voltage sensor to move, can facilitate the unbinding of the toxin. nih.gov After a period of repolarization, the unbound toxin can rebind to the channel. nih.govnih.gov The inhibition of Nav1.7 by HNTX-III is also reversible upon washing. smartox-biotech.comsambomed.co.kr
Interaction with Specific Receptor Sites (e.g., Site 4 of VGSCs)
Evidence strongly suggests that this compound interacts with neurotoxin receptor site 4 on VGSCs. nih.govnih.govsmartox-biotech.com This site is located on the extracellular loop connecting the S3 and S4 segments of domain II (DIIS3-S4 linker). nih.gov The interaction with site 4 is characteristic of a class of toxins known as gating modifiers, which affect channel function by altering the movement of the voltage sensor. nih.gov The voltage-dependent nature of HNTX-III's inhibition and its effects on gating are consistent with an interaction at this site. nih.gov
Role of Domain II Voltage Sensor Trapping in the Closed State
The primary mechanism by which this compound inhibits VGSCs is by trapping the voltage sensor of domain II (DIIS4) in its resting or closed configuration. nih.govnih.govsmartox-biotech.com By binding to the DIIS3-S4 linker, the toxin physically prevents the outward movement of the DIIS4 segment that is necessary for channel activation. nih.govsmartox-biotech.com This "voltage-sensor trapping" mechanism effectively keeps the channel in a non-conducting state. nih.gov Even with strong depolarizing stimuli, some toxin-bound channels can be partially activated, suggesting that the trap is not absolute but rather a significant energetic barrier to opening. nih.govnih.gov This mechanism is distinct from that of pore blockers like tetrodotoxin (B1210768) (TTX), which physically occlude the ion conduction pathway. nih.gov
Identification of Critical Channel Regions for Binding (e.g., DIIS3-S4 Linker)
The critical role of the DIIS3-S4 linker in the binding of this compound has been experimentally confirmed through the use of chimeric channels. nih.govnih.gov In these studies, the DIIS3-S4 linker of the HNTX-III-insensitive Nav1.5 channel was replaced with the corresponding linker from the sensitive Nav1.7 channel. nih.gov This engineered Nav1.5 chimera became susceptible to inhibition by HNTX-III. nih.gov Conversely, when the DIIS3-S4 linker of Nav1.7 was replaced with that of Nav1.5, the channel became significantly less sensitive to the toxin. nih.gov These results provide direct evidence that the DIIS3-S4 linker is a key determinant for HNTX-III binding and its inhibitory effect on VGSCs. nih.govnih.gov
Structure Activity Relationship Sar and Peptide Engineering of Hainantoxin Iii
Identification of Key Residues for Hainantoxin-III Bioactivity
Pinpointing the specific amino acid residues that are essential for the toxin's interaction with sodium channels is the foundation of SAR studies. This has been primarily achieved through systematic mutagenesis experiments.
Alanine (B10760859) scanning is a technique where individual amino acid residues in a peptide are systematically replaced with alanine to determine their contribution to the peptide's function. Studies on HNTX-III have used this approach to map its bioactive surface. This process has revealed that a combination of charged, hydrophobic, and aromatic residues, primarily located at the C-terminus, forms an amphipathic surface that is critical for binding to Nav1.7. nih.govnih.gov
Mutagenesis experiments have demonstrated that substituting the positively charged amino acid residues in HNTX-III significantly diminishes its inhibitory activity on the hNav1.7 channel, indicating their essential role in the toxin-channel interaction. researchgate.net Specific alanine substitutions have identified key residues that are critical for maintaining high-affinity binding. nih.gov
| Original Residue | Significance in Bioactivity | Reference |
|---|---|---|
| Positively Charged Residues (e.g., Lys, Arg, His) | Mutations to alanine substantially reduce inhibitory activity, indicating a crucial role in the interaction with hNav1.7. | nih.govresearchgate.net |
| Hydrophobic and Aromatic Residues | Contribute to an amphiphilic surface believed to be essential for binding. | nih.gov |
To further delineate the binding interface, site-directed mutagenesis has been performed on both the toxin and the target channel. These studies confirm that HNTX-III functions as a site 4 toxin, interacting with the S3-S4 linker of domain II (DIIS3-S4) on the Nav1.7 channel. smartox-biotech.comresearchgate.net This interaction effectively traps the voltage sensor in its closed state. researchgate.net
Analysis of chimeric channels and specific point mutations has pinpointed the exact region on the channel critical for the toxin's effect. researchgate.netmdpi.com Mutations of key residues within the DIIS3-S4 linker of Nav1.7, such as Aspartic acid at position 816 (D816) and Glutamic acid at position 818 (E818), significantly disrupt the binding of HNTX-III and related toxins. semanticscholar.orgsmartox-biotech.com
Alanine Scanning Mutagenesis Studies
Computational Approaches in SAR Analysis
Computational methods, particularly molecular docking and in silico design, have become indispensable tools for visualizing and predicting toxin-channel interactions, guiding the rational engineering of new peptide analogues.
Molecular docking simulations have been conducted to clarify the binding interface between HNTX-III and the Nav1.7 channel at an atomic level. nih.gov These models provide a three-dimensional representation of the interaction, corroborating the experimental data from mutagenesis studies. Docking analyses consistently show HNTX-III binding to the site 4 receptor on the DIIS3-S4 linker. semanticscholar.org
These simulations have identified specific residue-to-residue contacts. For instance, models predict that residue Phenylalanine-5 (F5) in HNTX-III interacts directly with D816 on the Nav1.7 channel, while Asparagine-19 (N19) in the toxin interacts with E818 on the channel. semanticscholar.org This detailed structural insight is invaluable for designing mutations intended to enhance binding affinity and selectivity.
| HNTX-III Residue | Interacting hNav1.7 Residue | Location on Channel | Reference |
|---|---|---|---|
| Phe5 (F5) | Asp816 (D816) | Domain II, S3-S4 Linker | semanticscholar.org |
| Asn19 (N19) | Glu818 (E818) | Domain II, S3-S4 Linker | semanticscholar.org |
The insights gained from molecular docking are directly applied to in silico guided peptide design. nih.gov By modeling the effects of potential amino acid substitutions before undertaking expensive and time-consuming chemical synthesis, researchers can prioritize modifications that are most likely to succeed. uq.edu.au This computational approach allows for the exploration of a wide range of substitutions, including those with different charges, sizes, or shapes, to optimize the toxin's interaction with its target. researchgate.net This process was instrumental in the development of highly potent HNTX-III mutants. nih.gov
Molecular Docking Simulations for Binding Interface Elucidation
Rational Design and Engineering of this compound Analogues
The culmination of SAR studies and computational analysis is the rational design of novel peptide analogues with improved properties. By leveraging the knowledge of key residues and the toxin-channel binding interface, researchers have successfully engineered HNTX-III mutants with significantly enhanced potency and selectivity for the hNav1.7 channel. nih.gov
One notable example is the mutant named H4. This analogue incorporates several substitutions ([K0G1-P18K-A21L-V]) that were designed based on molecular docking models. nih.gov The resulting peptide exhibited a 30-fold improvement in potency against hNav1.7, with an IC₅₀ value of 0.007 µM compared to the wild-type toxin. Furthermore, it displayed over 1000-fold selectivity against the off-target channels Nav1.4 and Nav1.5. nih.gov These results validate the power of combining mutagenesis and computational approaches to refine the pharmacological profile of venom-derived peptides.
| Analogue | Mutations | hNav1.7 IC₅₀ (µM) | Improvement in Potency | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| H4 | K0G1-P18K-A21L-V | 0.007 ± 0.001 | ~30-fold | >1000-fold vs Nav1.4/Nav1.5 | nih.gov |
Strategies for Modulating Potency and Selectivity for NaV Subtypes
This compound (HNTX-III), a peptide from the venom of the spider Ornithoctonus hainana, is a selective antagonist of neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (NaV). nih.govsmartox-biotech.com Its native structure and activity profile have made it a compelling scaffold for peptide engineering aimed at enhancing its potency and selectivity for specific NaV channel subtypes, particularly NaV1.7, a key target in pain signaling. nih.govfrontiersin.org
Initial investigations into the subtype selectivity of HNTX-III revealed its inhibitory activity across several neuronal TTX-S channels. When expressed in HEK293 cells, HNTX-III blocked NaV1.7, NaV1.2, NaV1.3, and NaV1.1 with IC₅₀ values of 232 nM, 275 nM, 491 nM, and 1.27 µM, respectively. smartox-biotech.com It was found to be inactive on the tetrodotoxin-resistant (TTX-R) NaV1.5 channel and skeletal muscle NaV1.4 channel. smartox-biotech.comresearchgate.net Structural analysis of HNTX-III pointed towards an amphiphilic surface at the C-terminus, rich in basic, hydrophobic, and aromatic residues, as a potential binding interface with the NaV1.7 channel. nih.govresearchgate.netnih.gov
To precisely identify the residues critical for this interaction, alanine scanning mutagenesis has been employed. nih.gov This technique systematically replaces native amino acids with alanine to gauge their contribution to the peptide's function. These studies, complemented by molecular docking simulations, have guided the rational design of HNTX-III analogs with improved properties. nih.gov For instance, research into naturally occurring isoform variants of HNTX-III showed that substitutions such as Y20H, S24N, and H26D were detrimental to its inhibitory activity on NaV1.7, highlighting the importance of these specific residues for maintaining potency. frontiersin.org
A notable success in engineering HNTX-III was the development of a mutant designated H4 ([K0G1-P18K-A21L-V]). nih.gov This engineered peptide, guided by molecular docking with the human NaV1.7 channel, demonstrated a 30-fold improvement in potency against hNaV1.7, with an IC₅₀ of 0.007 µM. nih.gov Crucially, this mutant also exhibited over 1000-fold selectivity against the NaV1.4 and NaV1.5 subtypes, a significant enhancement in its specificity profile. nih.gov
Table 1: Effects of Mutations on this compound Activity at NaV1.7 This table is interactive. You can sort and filter the data.
| Variant | Mutation(s) | Effect on NaV1.7 Activity | Reported IC₅₀ (µM) | Fold Change in Potency vs. WT | Reference |
|---|---|---|---|---|---|
| Wild-Type (WT) | None | Inhibitory | 0.232 | 1x | smartox-biotech.com |
| H4 | K0G1, P18K, A21L, V (at C-terminus) | Potency and selectivity significantly increased | 0.007 | ~33x increase | nih.gov |
| HNTX-III variant | Y20H | Detrimental | Not specified | Decrease | frontiersin.org |
| HNTX-III variant | S24N | Detrimental | Not specified | Decrease | frontiersin.org |
| HNTX-III variant | H26D | Detrimental | Not specified | Decrease | frontiersin.org |
Comparative Analysis with Other Hainantoxin Variants and Related Spider Toxins for Functional Optimization
The functional properties of HNTX-III become clearer when compared with other hainantoxins and related spider toxins that also target NaV channels. Hainantoxins I, III, IV, and V share significant sequence homology and a conserved inhibitor cystine knot (ICK) structural motif, yet they exhibit distinct functional characteristics. wikipedia.org
HNTX-III and Hainantoxin-IV (HNTX-IV) both inhibit TTX-S Na+ currents and cause a similar hyperpolarizing shift of about 10 mV in the voltage-dependence of steady-state inactivation. smartox-biotech.com However, their potencies and effects on channel kinetics differ. HNTX-III is approximately 40 times more potent than HNTX-IV in blocking TTX-S channels in rat dorsal root ganglion (DRG) neurons, with IC₅₀ values of 1.1 nM and 44.6 nM, respectively. smartox-biotech.com Furthermore, HNTX-III slows the recovery from inactivation, a feature not observed with HNTX-IV. smartox-biotech.com The inhibition by HNTX-III is reversible upon washout, whereas the effects of HNTX-IV are not. smartox-biotech.com
The mechanism of HNTX-III is also distinct from many other spider toxins. It interacts with neurotoxin receptor site 4 on the NaV channel, trapping the voltage sensor of domain II (VSD-II) in its closed state. nih.govnih.gov This mode of action is shared with another spider toxin, Huwentoxin-IV (HWTX-IV), and results in the inhibition of channel activation without significantly altering the kinetics of activation or inactivation. smartox-biotech.comnih.gov This contrasts with toxins like δ-atracotoxins and μ-agatoxins, which target receptor site 3, or β-scorpion toxins, which modify channel gating in a different manner. smartox-biotech.comnih.gov
Structure-activity relationship studies on other hainantoxins provide further context for functional optimization. In Hainantoxin-I (HNTX-I), engineering efforts revealed that introducing specific residues (E1G, N23S, D26H, L32W) could increase its potency against hNaV1.7 by over 300-fold, demonstrating that modifications at the N- and C-termini and on the peptide's charged surface are crucial for activity. mdpi.com For HNTX-IV, residues Lys27 and Arg29 were identified as critical for its interaction with NaV channels. frontiersin.org These findings across different hainantoxin variants underscore that while the core ICK scaffold is conserved, specific residues distributed across the peptide surface dictate the potency and selectivity for different NaV channel subtypes. This collective knowledge allows for a more strategic approach to engineering new analogues with desired therapeutic profiles. jcu.edu.au
Table 2: Comparative Properties of this compound and Related Spider Toxins This table is interactive. You can sort and filter the data.
| Toxin | Origin Spider | NaV Target(s) | IC₅₀ | Mechanism/Binding Site | Key Distinguishing Features | Reference |
|---|---|---|---|---|---|---|
| This compound (HNTX-III) | Ornithoctonus hainana | NaV1.7, NaV1.2, NaV1.3, NaV1.1 | 232 nM (hNaV1.7) | Site 4; Traps VSD-II in closed state | Reversible inhibition; slows recovery from inactivation. smartox-biotech.com | smartox-biotech.comnih.gov |
| Hainantoxin-IV (HNTX-IV) | Ornithoctonus hainana | TTX-S NaV channels | 44.6 nM (rat DRG) | Site 1 or Site 4 | Irreversible inhibition; does not affect recovery from inactivation. smartox-biotech.com About 40x less potent than HNTX-III. smartox-biotech.com | smartox-biotech.comwikipedia.org |
| Hainantoxin-I (HNTX-I) | Ornithoctonus hainana | NaV1.2, insect channels | >10 µM (hNaV1.7, WT) | Site 1 | Low native activity on hNaV1.7, but can be engineered for high potency. mdpi.com | wikipedia.orgmdpi.com |
| Huwentoxin-IV (HWTX-IV) | Ornithoctonus huwena | NaV1.7 | 26 nM (rNaV1.7) | Site 4; Traps VSD-II in closed state | Similar mechanism to HNTX-III; does not alter activation/inactivation kinetics. smartox-biotech.comnih.gov | smartox-biotech.comnih.gov |
| Protoxin-II (ProTx-II) | Thrixopelma pruriens | NaV1.7, NaV1.2, NaV1.5 | 0.3 nM (hNaV1.7) | Site 4 | Gating modifier that inhibits channel activation. uts.edu.au | uts.edu.au |
| δ-Atracotoxin | Atrax robustus | General NaV channels | Not specified | Site 3 | Slows inactivation. smartox-biotech.com | smartox-biotech.com |
Preclinical Research Applications and Therapeutic Potential of Hainantoxin Iii
Hainantoxin-III as a Research Tool for Ion Channel Biology
The specific binding properties of this compound make it an effective tool for exploring the intricate biology of ion channels. Its ability to differentiate between various channel subtypes allows researchers to dissect their specific physiological roles.
This compound has been instrumental in elucidating the relationship between the structure and function of voltage-gated sodium channels. nih.govnih.gov It is a 33-residue polypeptide that adopts an inhibitor cystine knot (ICK) motif, a structural feature common to many venom toxins. nih.govnih.gov This structure facilitates a specific interaction with VGSCs.
Research demonstrates that HNTX-III acts as a gating modifier, binding to neurotoxin receptor site 4 on the channel. nih.govnih.gov This site is located on the S3-S4 linker of domain II (DIIS3-S4). nih.gov By binding here, HNTX-III effectively "traps" the domain II voltage sensor in its closed state. nih.govuniprot.org This action inhibits the channel's activation in a voltage-dependent manner. nih.gov Specifically, HNTX-III suppresses the amplitude of the NaV1.7 current without significantly altering the kinetics of activation or inactivation. nih.govsmartox-biotech.com It does, however, cause a hyperpolarizing shift of approximately 10 mV in the steady-state inactivation of tetrodotoxin-sensitive (TTX-S) sodium channels in rat dorsal root ganglion (DRG) cells. researchgate.netsmartox-biotech.com These precise effects allow researchers to probe the function of specific domains and understand how conformational changes translate to channel gating.
A key attribute of this compound for research applications is its selectivity for different VGSC isoforms. nih.govproquest.com It potently inhibits several TTX-sensitive neuronal subtypes while showing no effect on the primary skeletal muscle (NaV1.4) or cardiac (NaV1.5) isoforms, nor on TTX-resistant isoforms like NaV1.8 and NaV1.9. nih.govuniprot.org This selectivity is crucial for validating specific isoforms as therapeutic targets. nih.govaxcelead-us.comnih.gov
The voltage-gated sodium channel NaV1.7, in particular, is highly expressed in nociceptive (pain-sensing) neurons and is considered a critical target for analgesic drug development. researchgate.netmdpi.com HNTX-III's preferential inhibition of NaV1.7 and other neuronal channels (NaV1.1, NaV1.2, NaV1.3) allows for the functional investigation of these specific channels in pain pathways. nih.govnih.gov By using HNTX-III to block these channels, researchers can confirm their role in nociception and validate them as targets for new, non-opioid pain therapies. nih.govuq.edu.au
Table 1: Inhibitory Activity of this compound on VGSC Isoforms An interactive table detailing the half-maximal inhibitory concentration (IC₅₀) of this compound on various human voltage-gated sodium channel (VGSC) isoforms expressed in HEK 293 cells.
| Isoform | IC₅₀ | Reference |
|---|---|---|
| NaV1.1 | 1.27 µM | nih.govsmartox-biotech.com |
| NaV1.2 | 275 nM | nih.govsmartox-biotech.com |
| NaV1.3 | 491 nM | nih.govsmartox-biotech.com |
| NaV1.4 | >10 µM (No effect) | nih.gov |
| NaV1.5 | >10 µM (No effect) | nih.gov |
| NaV1.7 | 232 nM | nih.govsmartox-biotech.comebi.ac.uk |
Probing VGSC Structure-Function Relationships
Mechanistic Studies of Analgesic Potential in Animal Models
Preclinical studies in various animal models of pain have demonstrated the analgesic potential of this compound, linking its molecular action at the ion channel level to a physiological reduction in pain perception.
The analgesic effects of HNTX-III are primarily attributed to its inhibition of NaV1.7 channels, which play a specialized role in nociceptive pathways. mdpi.com These channels are crucial for setting the threshold for firing action potentials in pain-sensing neurons. uq.edu.au By blocking NaV1.7, HNTX-III reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system. nih.govresearchgate.net Genetic studies in humans have confirmed the central role of NaV1.7 in pain sensation, making its selective pharmacological inhibition a promising strategy for pain management. mdpi.comresearchgate.net HNTX-III serves as a pharmacological tool to mimic this effect, demonstrating that selective inhibition of neuronal VGSCs can produce significant analgesia. proquest.comasianpubs.org
This compound has been evaluated in models of acute inflammatory pain, such as the acetic acid-induced writhing test in mice. asianpubs.org This test induces visceral pain, causing characteristic stretching and writhing behaviors. asianpubs.orgnih.gov Intramuscular injection of synthetic HNTX-III was shown to significantly reduce the number of writhing responses in a dose-dependent manner. asianpubs.org This demonstrates the toxin's ability to alleviate pain stemming from inflammation. asianpubs.org Studies have confirmed that HNTX-III produces a significant antinociceptive effect in this model, comparable to that of morphine, suggesting its potential for managing inflammatory pain. proquest.comasianpubs.org
Table 2: Efficacy of this compound in the Acetic Acid Writhing Test An interactive table summarizing the dose-dependent analgesic effect of this compound in mice.
| Dose (µg/kg) | Reduction in Writhing | p-value | Reference |
|---|---|---|---|
| 20.0 | 18.06% | < 0.05 | asianpubs.org |
| 100.0 | 65.16% | < 0.01 | asianpubs.org |
The efficacy of this compound has also been tested in models of chronic neuropathic pain, which results from nerve damage. proquest.com The spared nerve injury (SNI) model is a widely used and robust model for inducing mechanical allodynia—a condition where non-painful stimuli are perceived as painful. nih.govnih.gov In SNI models, HNTX-III has been shown to inhibit allodynia effectively. proquest.com Its performance was comparable to that of mexiletine (B70256), a clinically used sodium channel blocker. proquest.com These findings indicate that HNTX-III can significantly alleviate chronic neuropathic pain, providing a valuable template for designing future analgesic drugs targeting this often hard-to-treat pain condition. proquest.comnih.gov
Assessment of Selective Target Engagement in Vivo Models
The therapeutic potential of a compound is critically dependent on its ability to engage the intended target in a living organism with high selectivity, thereby producing the desired therapeutic effect without significant off-target side effects. In vivo studies using various animal models have been instrumental in assessing the selective target engagement of this compound.
Research has demonstrated the analgesic efficacy of HNTX-III in multiple rodent models of pain. In models of inflammatory pain, such as the complete Freund's adjuvant (CFA) and formalin models, HNTX-III has been shown to produce a reversal of hyperalgesia. proquest.com Its efficacy in these models was found to be comparable to that of morphine. proquest.comresearchgate.net Furthermore, in the acetic acid-induced writhing test in mice, another model of inflammatory pain, intramuscularly injected HNTX-III significantly reduced nociceptive behaviors in a dose-dependent manner. asianpubs.org
In the context of neuropathic pain, HNTX-III has been evaluated in the spared nerve injury (SNI) model, where it effectively inhibited allodynia, with performance compared to the established sodium channel blocker, mexiletine. proquest.com
Table 1: In Vivo Assessment of this compound
| Pain Model | Animal | Effect Observed | Comparator | Motor Coordination Effect (Rota-rod test) |
|---|---|---|---|---|
| Complete Freund's Adjuvant (CFA) | Rat | Reversal of hyperalgesia | Comparable to Morphine | No impairment of motor coordination |
| Formalin-induced Pain | Rat/Mouse | Reversal of hyperalgesia / Reduced nociceptive behavior | Comparable to Morphine | |
| Spared Nerve Injury (SNI) | Rat | Inhibition of allodynia | Comparable to Mexiletine | |
| Acetic Acid-induced Writhing | Mouse | Dose-dependent reduction in writhing | Morphine | Not specified in the same study |
Developmental Prospects for Novel Therapeutics
The unique properties of this compound make it a valuable molecule for the development of new pain therapies. Its structure serves as both a direct lead compound and a foundational scaffold for creating novel analgesics.
This compound is considered a promising lead compound for drug discovery due to its potent and selective inhibition of neuronal tetrodotoxin-sensitive (TTX-S) VGSCs. nih.govproquest.com It preferentially targets the Nav1.7 sodium channel, which is a key mediator of human pain signals, while showing significantly less activity against the primary cardiac (Nav1.5) and skeletal muscle (Nav1.4) subtypes. proquest.comnih.govfrontiersin.org This inherent selectivity is a crucial advantage, as it suggests a lower likelihood of cardiac or muscular side effects, which are major hurdles in the development of sodium channel-blocking drugs. nih.gov
The toxin binds to neurotoxin receptor site 4 on the VGSC, trapping the domain II voltage sensor in its closed state. nih.govsmartox-biotech.com This mechanism of action is distinct from many other classes of toxins. nih.govnih.gov The potential of HNTX-III as a prototype analgesic is underscored by its demonstrated efficacy in animal models of both chronic neuropathic and acute inflammatory pain. proquest.comnih.gov Its ability to alleviate pain without causing CNS side effects further enhances its profile as a viable starting point for developing new, safer analgesics. proquest.comresearchgate.net Research efforts have focused on using HNTX-III as a template to engineer analogues with even greater potency and selectivity, further cementing its role as a valuable lead compound. nih.govnih.gov
The structural foundation of this compound is an inhibitor cystine knot (ICK) motif, formed by three interlocking disulfide bonds. nih.govnih.govwikipedia.org This ICK motif creates a highly stable and rigid structure that is resistant to heat and enzymatic degradation, making it an excellent scaffold for drug design. nih.govwikipedia.org This stability is a highly desirable trait for therapeutic peptides.
Researchers have utilized the HNTX-III scaffold to develop novel analgesics with improved properties. nih.gov By employing techniques like alanine (B10760859) scanning mutagenesis and molecular docking, scientists have identified the key amino acid residues on HNTX-III that are critical for its interaction with the Nav1.7 channel. nih.govnih.gov This detailed understanding of the structure-activity relationship allows for the rational design of new peptide analogues. For instance, modifications to the HNTX-III scaffold have led to the creation of mutants with significantly improved potency and selectivity for Nav1.7. nih.gov One engineered analogue, designated H4, demonstrated a 30-fold increase in potency and over 1000-fold selectivity against the Nav1.4 and Nav1.5 off-targets. nih.govnih.gov This engineered peptide also showed robust analgesic effects in animal models of acute and chronic pain. nih.govnih.gov These findings highlight the immense potential of using the this compound peptide scaffold as a versatile platform for engineering highly targeted and effective next-generation pain therapeutics. nih.gov
Production and Synthetic Methodologies for Research
Chemical Synthesis of Hainantoxin-III
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a fundamental technique for producing HNTX-III. huji.ac.il This method offers precise control over the amino acid sequence and allows for the incorporation of unnatural amino acids if desired. huji.ac.il
Solid-Phase Peptide Synthesis (e.g., Fmoc/tert-butyl Strategy)
The Fmoc/tert-butyl strategy is a widely used approach for the solid-phase synthesis of peptides like HNTX-III. asianpubs.orgnih.gov In this method, the peptide chain is assembled step-by-step on an insoluble resin support. csic.es The process involves the repeated removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, followed by the coupling of the next Fmoc-protected amino acid. rsc.org
For the synthesis of HNTX-III, a Rink amide resin is often used as the solid support. asianpubs.org The synthesis is carried out by sequentially coupling Fmoc-protected amino acids using a coupling agent like HOBt/TBTU. asianpubs.org The terminal Fmoc group is removed at each step using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). asianpubs.org Side-chain protecting groups, such as tert-butyl (tBu), are employed to prevent unwanted side reactions during chain assembly.
Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. asianpubs.org This is typically achieved by treating the resin-bound peptide with a cleavage cocktail, such as Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol. asianpubs.org The crude linear peptide is then precipitated and purified.
Optimization of Oxidative Folding and Disulfide Bond Formation
A critical step in the synthesis of HNTX-III is the correct formation of its three intramolecular disulfide bonds, which are essential for its native structure and biological activity. asianpubs.orgmetwarebio.com This process, known as oxidative folding, involves the oxidation of the six cysteine residues in the linear peptide to form the specific disulfide bridges of the inhibitor cystine knot (ICK) motif. asianpubs.orgnih.gov
The conditions for oxidative folding must be carefully optimized to maximize the yield of the correctly folded peptide and minimize the formation of misfolded isomers. nih.gov For HNTX-III, the optimal refolding conditions have been found to be in a solution containing a specific redox buffer system. nih.gov A common approach involves using a mixture of reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG) to facilitate the correct disulfide bond pairing. asianpubs.orgnih.gov
Research has shown that for a 0.1 g/L concentration of linear HNTX-III, the best refolding yield is achieved in a double-distilled aqueous solution at pH 7.5. nih.gov This solution contains 1.0 mol/L L-arginine, 1.0 mmol/L GSH, and 0.1 mmol/L GSSG. nih.gov The refolded peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC). asianpubs.orgnih.gov The final product's identity and purity are confirmed by co-elution with the native toxin and mass spectrometry, which should show a molecular mass of approximately 3607.68 Da for the refolded HNTX-III. asianpubs.orgnih.gov
Recombinant Expression and Purification Strategies
Recombinant expression in microbial systems, particularly Escherichia coli, provides a cost-effective alternative for producing HNTX-III. nih.gov This method allows for the large-scale production of the toxin.
Heterologous Expression Systems (e.g., E. coli)
Escherichia coli is a widely utilized host for the heterologous expression of spider venom peptides like HNTX-III. nih.govresearchgate.net To produce recombinant HNTX-III (rHNTX-III), a synthetic gene encoding the toxin is cloned into an expression vector, such as the pET series. researchgate.netnih.gov For instance, a pET-HS-HNTX-III vector can be constructed and transformed into a suitable E. coli strain. researchgate.netnih.gov
Strains like SHuffle™ are specifically engineered to facilitate the formation of disulfide bonds in the cytoplasm, making them a good choice for expressing complex proteins like HNTX-III. researchgate.net Expression can be induced using methods like auto-induction, which allows for high-density cell growth and protein production without the need for manual addition of an inducer. researchgate.net
Fusion Protein Tagging and Cleavage Techniques
To improve the solubility, expression, and purification of rHNTX-III, it is often expressed as a fusion protein. researchgate.netplos.org Common fusion tags include Glutathione S-transferase (GST) and Small Ubiquitin-related Modifier (SUMO). plos.org A polyhistidine-tag (His-tag) is also frequently added to facilitate purification via immobilized metal affinity chromatography (IMAC). researchgate.netneb.com
For example, HNTX-III can be expressed with an N-terminal His-SUMO tag. researchgate.net The SUMO tag, in particular, has been shown to enhance the solubility and proper folding of the target protein. researchgate.net After purification of the fusion protein, the tag must be removed to obtain the native toxin. neb.com This is accomplished using a site-specific protease. neb.com For a SUMO-tagged protein, the SUMO protease (ULP1) is used to cleave the fusion protein, releasing the rHNTX-III. researchgate.netnih.gov The cleavage reaction can be performed efficiently, with subsequent purification steps like RP-HPLC and ultrafiltration to isolate the pure toxin. researchgate.netnih.gov
Optimization of Expression and Refolding Conditions for Active Peptide
Optimizing expression and refolding conditions is crucial for obtaining a high yield of active rHNTX-III. mdpi.com Several factors can be adjusted, including the E. coli host strain, expression temperature, and the composition of the culture medium. plos.orgmdpi.com For instance, while the SHuffle™ strain is designed for disulfide bond formation, other strains like BL21(DE3) might offer faster growth rates. researchgate.netplos.org
If the protein is expressed in an insoluble form (inclusion bodies), an in vitro refolding step is necessary. huji.ac.il This involves solubilizing the inclusion bodies using denaturants, followed by a refolding process under optimized redox conditions, similar to those used for the chemically synthesized peptide. huji.ac.ilnih.gov The use of auto-induction medium in the SHuffle™ strain of E. coli has been successfully employed to express rHNTX-III, leading to a product with biological activity comparable to the native toxin. researchgate.net
Data Tables
Table 1: Comparison of Production Methods for this compound
| Feature | Chemical Synthesis (SPPS) | Recombinant Expression (E. coli) |
|---|---|---|
| Principle | Stepwise addition of amino acids on a solid support | Microbial synthesis using a host organism |
| Starting Materials | Protected amino acids, resin, solvents, reagents | Expression vector, E. coli host strain, culture media |
| Key Steps | Fmoc deprotection, amino acid coupling, cleavage, oxidative folding | Transformation, induction, cell lysis, purification, tag cleavage |
| Advantages | Precise sequence control, incorporation of non-natural amino acids | Cost-effective for large scale, high yield potential |
| Challenges | Expensive reagents, optimization of oxidative folding | Potential for inclusion body formation, requires tag removal and purification |
Table 2: Optimized Conditions for this compound Production Steps
| Process | Parameter | Optimized Condition | Reference |
|---|---|---|---|
| SPPS Cleavage | Reagent | Reagent K (TFA, water, phenol, thioanisole, ethanedithiol) | asianpubs.org |
| Oxidative Folding | pH | 7.5 | nih.gov |
| Additives | 1.0 M L-arginine, 1.0 mM GSH, 0.1 mM GSSG | nih.gov | |
| Recombinant Expression | Host Strain | E. coli SHuffle™ | researchgate.netnih.gov |
| Expression Method | Auto-induction medium | researchgate.netnih.gov | |
| Fusion Tag | His-SUMO | researchgate.net |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 4-methylpiperidine |
| Anisole |
| L-arginine |
| Cysteine |
| N,N-dimethylformamide |
| Ethanedithiol |
| 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Glutathione (GSH) |
| Oxidized glutathione (GSSG) |
| HOBt (Hydroxybenzotriazole) |
| OxymaPure |
| Phenol |
| Piperidine |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) |
| tert-butyl (tBu) |
| Thioanisole |
Comparative Toxinology and Evolutionary Aspects
Phylogenetic Relationships with Other Spider Toxins
Hainantoxin-III belongs to a large family of spider toxins characterized by a specific structural fold and shared ancestry, particularly with huwentoxins from the related spider Ornithoctonus huwena. ebi.ac.uk The toxins within this group, including other hainantoxins, exhibit significant similarities in their primary and tertiary structures, yet display remarkable functional divergence.
This compound shares substantial sequence and structural homology with other toxins from the same spider, such as Hainantoxin-I (HNTX-I) and Hainantoxin-IV (HNTX-IV), as well as with huwentoxins, like Huwentoxin-I (HWTX-I) and Huwentoxin-IV (HWTX-IV). ebi.ac.ukuts.edu.au This relationship is so close that HNTX-III and HNTX-IV are considered members of the Huwentoxin-I family. wikipedia.orgebi.ac.uk
The core structural feature uniting these peptides is the inhibitor cystine knot (ICK) motif. wikipedia.orgresearchgate.net This motif consists of a compact structure stabilized by three disulfide bonds, which creates exceptional stability. uts.edu.aumdpi.com HNTX-III, a 33-residue polypeptide, has its disulfide bridges in a C1-C4, C2-C5, C3-C6 pattern (Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29), which is a hallmark of the ICK fold. mdpi.comnih.gov This structural scaffold, featuring a small, triple-stranded anti-parallel beta-sheet, is conserved across HNTX-I, HNTX-IV, and HWTX-I. wikipedia.orgebi.ac.ukuts.edu.au
Despite the shared scaffold, variations in the amino acid sequences in the loops between cysteine residues are common and are critical for their functional specificity. HNTX-I, for instance, contains the residues His28 and Asp26 which are crucial for its bioactivity, while HNTX-IV has a key positively charged patch (Arg26, Lys27, His28, Arg29, and Lys32) that is vital for its interaction with sodium channels. wikipedia.org
| Toxin | Number of Amino Acids | Structural Motif | Key Homologous Features |
|---|---|---|---|
| This compound (HNTX-III) | 33 | Inhibitor Cystine Knot (ICK) | Shares ICK fold and high sequence identity with HWTX-IV and other HNTXs. nih.govsmartox-biotech.com |
| Hainantoxin-I (HNTX-I) | 33 | Inhibitor Cystine Knot (ICK) | Shares ICK fold and triple-stranded beta-sheet structure with other members of the family. wikipedia.orgmdpi.com |
| Hainantoxin-IV (HNTX-IV) | 35 | Inhibitor Cystine Knot (ICK) | Structurally similar to HWTX-IV, with a key positively charged surface patch. uts.edu.ausmartox-biotech.com |
| Huwentoxin-I (HWTX-I) | 33 | Inhibitor Cystine Knot (ICK) | Prototypical member of the family, defining the compact structure with a triple-stranded beta-sheet. ebi.ac.ukwikipedia.org |
| Huwentoxin-IV (HWTX-IV) | 35 | Inhibitor Cystine Knot (ICK) | High sequence and structural similarity to HNTX-IV. uts.edu.auscielo.br |
Despite their structural conservation, the hainantoxins and huwentoxins exhibit significant evolutionary divergence in their pharmacological targets and mechanisms of action. This functional diversity allows a single spider's venom to incapacitate a wide range of prey and defend against various predators by targeting multiple physiological pathways.
HNTX-III and HWTX-IV are potent and selective inhibitors of certain tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is crucial for pain signaling. nih.govsmartox-biotech.comscielo.br Their mechanism involves binding to neurotoxin receptor site 4 on the S3-S4 linker of the channel's second domain (DII). This interaction traps the voltage sensor in its closed configuration, thereby inhibiting channel activation. nih.govsmartox-biotech.comscielo.br This mode of action is distinct from many other spider toxins that target VGSCs. nih.gov
In contrast, HNTX-I shows different selectivity. It was initially identified as an insect-selective toxin and was thought to interact with site 1 of the sodium channel, the pore-blocking site, a mechanism more akin to tetrodotoxin (B1210768) itself. wikipedia.orgufmg.brfrontiersin.org However, later studies showed it has weak to no activity on vertebrate Nav channels but can be engineered to restore inhibitory activity, highlighting how subtle sequence changes can dramatically alter function. mdpi.comfrontiersin.org HNTX-IV also potently blocks TTX-S sodium channels, but its interaction is not readily reversible, unlike the inhibition by HNTX-III. smartox-biotech.comsmartox-biotech.com
This divergence illustrates a clear evolutionary strategy: a conserved structural scaffold (the ICK motif) provides a stable and robust platform, while mutations in the exposed loop regions allow for the evolution of diverse functionalities, enabling toxins from the same family to target different channel subtypes or even different receptor sites on the same channel.
| Toxin | Primary Target | Mechanism of Action | Selectivity Profile |
|---|---|---|---|
| This compound (HNTX-III) | Nav1.7 Channels | Binds to site 4, trapping the DII voltage sensor in the closed state. nih.govsmartox-biotech.com | Selective for TTX-S channels; inactive on TTX-resistant (TTX-R) channels. nih.govsmartox-biotech.com |
| Hainantoxin-I (HNTX-I) | Insect Sodium Channels | Initially thought to be a site 1 pore blocker; has weak activity on vertebrate Nav channels. wikipedia.orgfrontiersin.orgfrontiersin.org | Insect-selective. uts.edu.au |
| Hainantoxin-IV (HNTX-IV) | TTX-S Sodium Channels | Binds to site 4, similar to HWTX-IV, inhibiting channel activation. smartox-biotech.comscielo.br | Potent blocker of TTX-S channels in dorsal root ganglion neurons. smartox-biotech.comscielo.br |
| Huwentoxin-IV (HWTX-IV) | Nav1.7 Channels | Binds to site 4, trapping the DII voltage sensor in the closed state. scielo.br | Highly selective for Nav1.7 over other sodium channel subtypes. scielo.br |
Sequence and Structural Homologies with Huwentoxins and other Hainantoxins (e.g., HNTX-I, HNTX-IV)
Molecular Diversification in Spider Venom Peptides
The venom of a single spider species like O. hainana is a complex chemical library. Modern analytical techniques have revealed the evolutionary mechanisms responsible for generating this staggering molecular diversity from a limited set of genes.
Insights from Transcriptomic, Peptidomic, and Genomic Analyses
Comprehensive "venomic" studies on O. hainana have integrated transcriptomics (studying expressed genes), peptidomics (studying peptides), and genomics (studying the genome) to create a detailed map of its venom components. capes.gov.brnih.govacs.org These analyses have unveiled an unexpectedly high level of molecular diversity.
One landmark study identified approximately 420 distinct peptide toxins from the venom of O. hainana through mass spectrometry. capes.gov.brnih.gov Further analysis of the venom gland's genetic material revealed 272 peptide precursors, which, after accounting for redundancies, corresponded to 192 unique mature toxin sequences. capes.gov.brnih.govacs.org This was the largest number of peptide toxins identified from a single spider species at the time of the study. capes.gov.brnih.gov A subsequent, deeper transcriptomic analysis identified a total of 1,136 potential toxin precursors, which were clustered into 90 groups. nih.gov
These studies revealed that the vast majority of these toxins are cysteine-rich peptides, many featuring the ICK motif. nih.govscielo.br The peptides could be classified into 11 superfamilies based on the sequence identity of their precursor molecules, indicating a shared evolutionary origin for large groups of toxins. capes.gov.brnih.gov
Gene Duplication and Hypermutation as Drivers of Toxin Diversity
The immense variety of toxins observed in O. hainana venom is not the result of a correspondingly large number of toxin genes. Instead, it is generated through powerful evolutionary mechanisms, primarily gene duplication and focal hypermutation. capes.gov.brnih.govacs.orgacs.org
Gene Duplication: This process creates copies of existing toxin genes. Once a gene is duplicated, one copy can continue to perform the original function, freeing the other copy from selective pressure. This duplicated gene can then accumulate mutations without compromising the spider's fitness, potentially leading to the evolution of a new toxin with a novel function. Evidence for gene duplication is seen in the presence of multiple, highly similar toxin genes within the spider's genome. scielo.brscielo.br
Focal Hypermutation: This refers to a high rate of mutation occurring in specific regions ("hotspots") of a gene, particularly in the DNA segments that code for the variable loop regions of the toxin peptides. capes.gov.brnih.gov While the core structural regions (like the cysteine scaffold) remain conserved, the loop regions rapidly change. This accelerated evolution allows for the rapid generation of a combinatorial library of toxins, each with slight variations that can be tested against different prey or predators, leading to functional diversification and adaptation. capes.gov.brnih.govnih.gov
Together, these mechanisms allow spiders to rapidly evolve and diversify their venom, creating a complex and potent cocktail of peptides from a limited genetic template. This strategy of a conserved scaffold with hypervariable loops is a recurring theme in the evolution of venom in other animals as well, such as cone snails. nih.gov
Future Directions and Emerging Research Avenues for Hainantoxin Iii
Advanced Structural and Dynamic Characterization Techniques
A comprehensive understanding of the three-dimensional structure and conformational dynamics of Hainantoxin-III is fundamental to elucidating its mechanism of action. Initial structural studies have been pivotal, and future research will likely employ more advanced techniques for a higher resolution perspective.
The solution structure of this compound has been determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. nih.govnih.gov These studies revealed that the toxin adopts a classic inhibitor cystine knot (ICK) motif, a structural scaffold common to many spider venom peptides. nih.govnih.gov This motif is characterized by three disulfide bridges, which in this compound have been identified as Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29. nih.gov The structure consists mainly of a short, triple-stranded antiparallel β-sheet. nih.gov
Future investigations could benefit from the application of advanced NMR techniques, such as solid-state NMR, to study the toxin's structure when bound to its ion channel target within a lipid bilayer, providing a more physiologically relevant picture. Additionally, techniques like X-ray crystallography could offer high-resolution atomic details of the toxin, potentially in complex with its binding partners. Cryo-electron microscopy (cryo-EM) is another powerful tool that could be used to visualize the interaction of this compound with the full-length Nav1.7 channel, offering unprecedented insights into the binding interface. nih.gov
Dynamic studies using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations will be crucial to understand the conformational flexibility of this compound and how this relates to its binding affinity and selectivity. mdpi.com These approaches can reveal subtle conformational changes upon channel binding and help to identify key dynamic regions of the peptide that are critical for its function.
Novel Approaches for Enhanced Selectivity and Potency in Engineered Analogues
The therapeutic potential of this compound is directly linked to its potency and selectivity for specific VGSC subtypes, particularly Nav1.7, a key target for pain therapeutics. nih.gov Engineering analogues with improved properties is a major focus of ongoing research.
Rational drug design and site-directed mutagenesis have already proven successful in enhancing the efficacy of this compound. nih.gov Alanine (B10760859) scanning mutagenesis has been employed to identify key residues essential for its interaction with the human Nav1.7 (hNav1.7) channel. nih.gov Based on these findings and molecular docking studies, engineered analogues have been created with significantly improved potency and selectivity. nih.gov
One notable example is the analogue H4 [K0G1-P18K-A21L-V], which was engineered based on molecular docking of this compound and hNav1.7. This analogue exhibited a 30-fold improvement in potency, with an IC50 of 0.007 ± 0.001 μM, and over 1000-fold selectivity against the off-target channels Nav1.4 and Nav1.5. nih.gov This demonstrates the power of combining computational modeling with peptide engineering.
Future approaches will likely involve more sophisticated strategies such as:
Incorporation of non-canonical amino acids: Introducing unnatural amino acids could enhance proteolytic stability, improve pharmacokinetic properties, and introduce novel chemical functionalities for interaction with the target.
Peptide stapling: This technique can be used to constrain the peptide into its bioactive conformation, potentially increasing affinity and stability.
Directed evolution and phage display: These methods allow for the screening of vast libraries of peptide variants to identify those with the most desirable properties, accelerating the discovery of highly potent and selective analogues.
| Analogue | Modification(s) | Target | IC50 (μM) | Fold Improvement (Potency) | Selectivity Profile | Reference |
| Wild-Type HNTX-III | None | hNav1.7 | 0.211 ± 0.022 | - | Selective for neuronal TTX-S VGSCs over Nav1.4 and Nav1.5 | nih.gov |
| H4 | K0G1-P18K-A21L-V | hNav1.7 | 0.007 ± 0.001 | 30-fold | >1000-fold selective against Nav1.4 and Nav1.5 | nih.gov |
Exploration of Additional Molecular Targets and Biological Activities Beyond VGSCs
While the primary known targets of this compound are tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, the vast complexity of biological systems suggests that it may interact with other molecular targets, potentially revealing novel biological activities. nih.govsmartox-biotech.com
Currently, research has predominantly focused on its effects on Nav1.1, Nav1.2, Nav1.3, and Nav1.7. nih.govsmartox-biotech.com It has been shown to be inactive on tetrodotoxin-resistant (TTX-R) VGSCs and voltage-gated calcium channels (VGCCs). smartox-biotech.com However, the potential for interactions with other ion channel families or even non-channel proteins remains largely unexplored.
Future research should aim to systematically screen this compound against a broader panel of molecular targets. This could include:
Other ion channel subtypes: A comprehensive screen against all known VGSC subtypes, as well as other ion channel families like potassium (Kv) and calcium (Cav) channels, could reveal unexpected interactions.
G protein-coupled receptors (GPCRs): Many venom peptides are known to target GPCRs, which are involved in a wide range of physiological processes.
Enzymes: It is possible that this compound could inhibit or modulate the activity of certain enzymes.
Techniques such as affinity chromatography-mass spectrometry, where this compound is used as bait to pull down interacting proteins from cell lysates, could be a powerful tool for identifying novel binding partners. Uncovering additional molecular targets would not only expand our understanding of the toxin's pharmacology but could also open up new therapeutic avenues.
Development of High-Throughput Screening Assays Based on this compound Interactions
To fully exploit the potential of this compound and its analogues in drug discovery, the development of robust high-throughput screening (HTS) assays is essential. nih.gov Such assays would enable the rapid screening of large compound libraries to identify small molecules or other peptides that mimic or modulate the effects of this compound.
Currently, the functional activity of this compound is primarily assessed using whole-cell patch-clamp electrophysiology, which, while providing detailed information, is low-throughput. nih.govresearchgate.net The development of HTS-compatible assays is a critical next step.
Future HTS assays could be based on several principles:
Fluorescence-based assays: These could utilize voltage-sensitive dyes or ion-sensitive fluorescent indicators to measure changes in membrane potential or ion flux in response to channel modulation.
Binding assays: Assays such as fluorescence polarization (FP) or surface plasmon resonance (SPR) could be developed to screen for compounds that compete with a fluorescently labeled this compound for binding to its target channel.
Automated electrophysiology: Advances in automated patch-clamp systems are making it possible to perform electrophysiological recordings in a much higher throughput format, enabling the screening of larger numbers of compounds with high-quality data.
The development of such assays would not only accelerate the discovery of new drug leads but also provide valuable tools for studying the structure-activity relationships of this compound and its analogues.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A systems-level understanding of the biological effects of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. arxiv.orgnih.gov This multi-omics approach can provide a holistic view of the cellular response to the toxin, from changes in gene expression to alterations in protein levels and metabolic pathways. researchgate.net
While no specific multi-omics studies on this compound have been published to date, this represents a significant future research direction. For instance, treating neuronal cells with this compound and subsequently analyzing the transcriptome could reveal which genes are up- or down-regulated in response to Nav1.7 inhibition. Proteomic analysis could then identify corresponding changes in protein expression, while metabolomics could uncover alterations in cellular metabolism.
Integrating these different layers of data can help to:
Identify novel biomarkers: Changes in specific transcripts, proteins, or metabolites could serve as biomarkers for the toxin's activity.
Uncover downstream signaling pathways: A multi-omics approach can reveal the broader signaling networks that are affected by the inhibition of the primary target.
Elucidate mechanisms of action: By connecting changes across different biological levels, researchers can gain a more comprehensive understanding of how this compound exerts its effects.
The application of multi-omics data integration will be instrumental in moving beyond a simple target-centric view of this compound's function to a more complete understanding of its impact on the complex network of cellular processes.
Q & A
Q. What experimental models and techniques are used to study HNTX-III's interaction with voltage-gated sodium channels (VGSCs)?
-
Methodological Answer : Electrophysiological assays, particularly patch-clamp recordings, are the gold standard for assessing HNTX-III's effects on sodium channel kinetics (e.g., activation/inactivation). Chimeric channel constructs (e.g., substituting Nav1.7 domains into other isoforms) help identify critical binding regions like the DIIS3-S4 linker . For structural insights, nuclear magnetic resonance (NMR) spectroscopy resolves the inhibitor cystine knot (ICK) motif, while disulfide bridge mapping via enzymatic digestion and mass spectrometry confirms tertiary structure .
-
Key Data :
Q. How is HNTX-III synthesized for research purposes?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the primary method, followed by oxidative folding to establish disulfide bonds. Purity is validated via HPLC and MALDI-TOF mass spectrometry. For functional studies, synthetic toxins are tested in vitro (e.g., Nav1.7 inhibition) and in vivo (e.g., acid-induced writhing in mice) .
Q. What in vivo models are used to evaluate HNTX-III's analgesic potential?
- Methodological Answer : The acetic acid-induced writhing test in mice is a common model to assess antinociceptive effects. Intraperitoneal (IP) or intravenous (IV) administration routes are used, with toxin formulations prepared in solvents like DMSO/saline or carboxymethyl cellulose suspensions .
Advanced Research Questions
Q. How can contradictory findings about HNTX-III's binding mechanism be resolved?
- Methodological Answer : Discrepancies in binding affinity or voltage dependence require cross-validation using:
- Mutagenesis : Targeting residues (e.g., basic/hydrophobic residues in the C-terminus) to assess binding energy contributions.
- Molecular Dynamics (MD) : Simulating toxin-channel interactions under varying depolarization conditions.
- Chimeric Channels : Swapping domains between Nav isoforms (e.g., Nav1.2 vs. Nav1.7) to isolate structural determinants .
Q. What strategies enhance the selectivity of HNTX-III analogs for Nav1.7?
-
Methodological Answer : Site-directed mutagenesis focusing on residues implicated in Nav1.7 specificity (e.g., Lys22, Trp30). Rational design guided by structural data (e.g., amphiphilic surface topology) and computational docking improves affinity. Functional validation includes IC50 comparisons across Nav isoforms and in vivo pain models .
-
Example : Yunxiao Zhang et al. engineered mutants with >100-fold selectivity for Nav1.7 by modifying surface-exposed residues, validated via electrophysiology and rodent neuropathic pain models .
Q. What heterologous expression systems are optimal for HNTX-III production?
-
Methodological Answer : E. coli systems with codon optimization and fusion tags (e.g., GST or Trx) enhance soluble expression. Refolding protocols using redox buffers (e.g., glutathione) are critical for disulfide bond formation. Yield and bioactivity are assessed via HPLC and patch-clamp assays .
-
Key Challenges :
| System | Advantage | Limitation |
|---|---|---|
| E. coli | High yield, cost-effective | Requires refolding optimization |
| Yeast | Eukaryotic folding machinery | Lower yield |
Methodological Integration and Best Practices
Q. How should researchers design studies to investigate HNTX-III's voltage-dependent inhibition?
- Methodological Answer : Use voltage-step protocols to assess toxin dissociation kinetics during prolonged depolarization. Monitor recovery from inhibition post-repolarization. Combine with mutagenesis (e.g., Nav1.7 S4 segment mutations) to probe voltage-sensor trapping mechanisms .
Q. What criteria ensure reproducibility in HNTX-III research?
- Methodological Answer :
- Formulation Consistency : Adhere to validated solvent systems (e.g., 10% DMSO/45% saline for IV delivery) .
- Data Reporting : Include detailed electrophysiology parameters (e.g., holding potential, pulse duration) and toxin concentrations.
- Reference Standards : Compare results with established benchmarks (e.g., IC50 values from Xiao et al., 2003) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
